

Application Notes and Protocols for Piperazine Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: *2-(Piperazin-1-yl)acetic acid hydrate*

Cat. No.: *B1349982*

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For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it a versatile building block for the design of novel therapeutic agents. These application notes provide a comprehensive overview of the diverse applications of piperazine derivatives across various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Applications

Piperazine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.

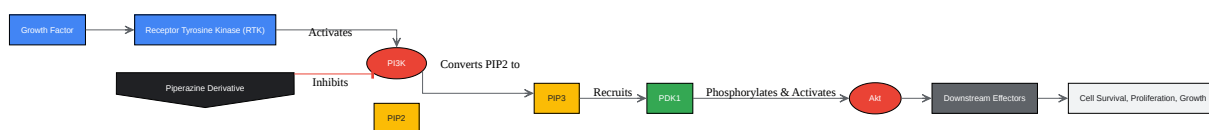
Quantitative Data: Anticancer Activity

Compound ID	Description	Cancer Cell Line	Activity (IC50/GI50 in μM)	Reference
Vindoline-piperazine conjugate 23	Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate	MDA-MB-468 (Breast)	1.00	[1] [2]
Vindoline-piperazine conjugate 25	Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate	HOP-92 (Non-small cell lung)	1.35	[1] [2]
Compound 17	Piperazine-containing derivative	MDA-MB-231 (Breast)	2.3 ± 0.2	[3]
Compound 3n	Alepterolic acid arylformyl piperazinyl derivative	MDA-MB-231 (TNBC)	5.55 ± 0.56	[4]
Compound 5b	Oxazine-pyrimidine and piperazine-pyrimidine derivative	MCF-7 (Breast)	6.29	[5]
Compound 47	Purine-based piperazine derivative	THP1 (Leukemia)	7.16	[3]
Compound 65	Spirobenzo[h]chromene piperazine analog	HT-29 (Colon)	8.17 ± 1.23	[3]
Compound 56	Piperazine-containing	MCF7 (Breast)	39.0	[3]

synthetic hybrid

Signaling Pathway: PI3K/Akt Inhibition

A common mechanism of action for anticancer piperazine derivatives is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.



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Caption: Inhibition of the PI3K/Akt signaling pathway by piperazine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of piperazine derivatives on cancer cell lines using the MTT assay.

1. Cell Culture and Seeding:

- Culture cancer cells in appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of the piperazine derivative in dimethyl sulfoxide (DMSO).
- Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).
- Incubate the plates for 48-72 hours.

3. MTT Assay:

- After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate the plates for an additional 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.

4. Data Analysis:

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antipsychotic Applications

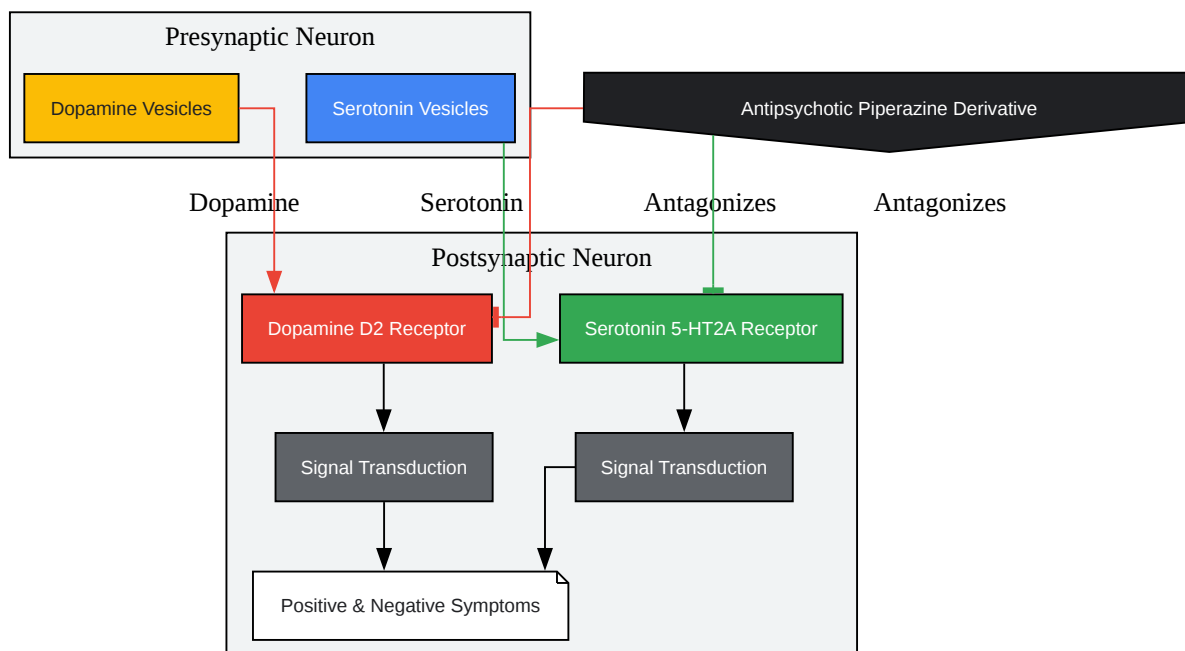
Piperazine derivatives are a cornerstone in the development of antipsychotic medications, particularly atypical antipsychotics. Their mechanism of action primarily involves the modulation of dopamine and serotonin receptors in the central nervous system.^{[6][7][8]}

Quantitative Data: Receptor Binding Affinity

Compound	Receptor	Binding Affinity (K _i in nM)	Reference
Olanzapine	Dopamine D2	11	[7]
Serotonin 5-HT2A	4	[7]	
Risperidone	Dopamine D2	3.13	[7]
Serotonin 5-HT2A	0.12	[7]	
Clozapine	Dopamine D2	126	[7]
Serotonin 5-HT2A	5.4	[7]	
Amisulpride	Dopamine D2	2.8	[7]
Dopamine D3	3.2	[7]	

Signaling Pathway: Dopamine and Serotonin Receptors

The therapeutic effects of antipsychotic piperazine derivatives are attributed to their antagonist activity at D2 and 5-HT2A receptors.[6][9]



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Caption: Mechanism of action of antipsychotic piperazine derivatives.

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol describes the determination of the binding affinity of piperazine derivatives to dopamine D2 and serotonin 5-HT2A receptors.[6]

1. Membrane Preparation:

- Obtain cell lines stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.
- Homogenize the cells in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
- Wash the membrane pellet and resuspend it in an appropriate assay buffer.[6]

2. Binding Reaction:

- In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.[\[6\]](#)
- Incubate at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.[\[6\]](#)

3. Filtration and Scintillation Counting:

- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with cold buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

4. Data Analysis:

- Determine the non-specific binding by including a high concentration of a known ligand in some wells.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant. Lower Ki values indicate higher binding affinity.[\[6\]](#)

Antiviral Applications

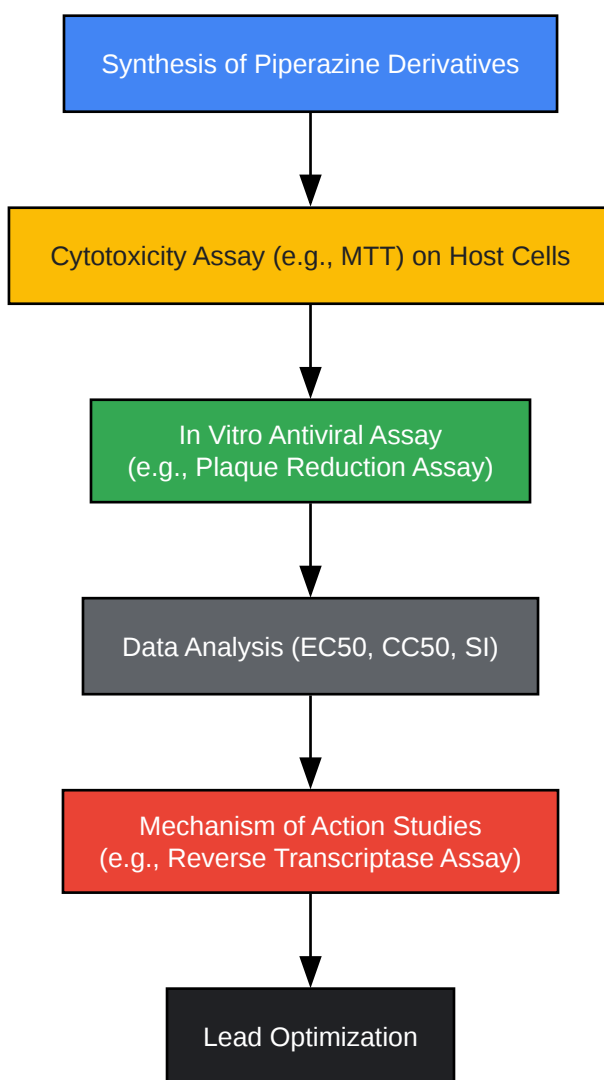
Piperazine derivatives have emerged as a promising class of antiviral agents, with notable activity against viruses such as the Human Immunodeficiency Virus (HIV).

Quantitative Data: Anti-HIV Activity

Compound	HIV-1 Strain	Activity (EC50 in μM)	Reference
Compound 11	HIV-1 IIIB (Wild-type)	0.005 ± 1.0	[10]
Compound 18b1	HIV-1 (Wild-type)	0.0014 ± 0.00019	[11]
Compound 29	HIV-1 (Wild-type)	0.030 ± 0.0035	[10]
FZJ13	HIV-1	Comparable to 3TC	[12]
Temacrazine	HIV-1	Nanomolar concentrations	[13]

Experimental Workflow: Antiviral Screening

The following workflow outlines the general steps involved in screening piperazine derivatives for antiviral activity.



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Caption: General workflow for the discovery of antiviral piperazine derivatives.

Experimental Protocol: Anti-HIV-1 Activity Assay (MT-4 Cells)

This protocol describes the evaluation of the anti-HIV-1 activity of piperazine derivatives using MT-4 cells.

1. Cell Culture and Virus Preparation:

- Maintain MT-4 cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

- Prepare a stock of HIV-1 (e.g., IIIB strain) and determine its 50% tissue culture infectious dose (TCID₅₀).

2. Antiviral Assay:

- Seed MT-4 cells in a 96-well plate.
- Add serial dilutions of the piperazine derivatives to the wells.
- Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
- Include a positive control (e.g., a known anti-HIV drug) and a negative control (no drug).
- Incubate the plates at 37°C in a CO₂ incubator.

3. Measurement of Viral Replication:

- After 4-5 days of incubation, assess the cytopathic effect (CPE) of the virus under a microscope.
- Alternatively, quantify viral replication by measuring the activity of reverse transcriptase in the culture supernatant or by using a p24 antigen capture ELISA.

4. Cytotoxicity Assay:

- In a parallel experiment, assess the cytotoxicity of the compounds on uninfected MT-4 cells using the MTT assay as described in the anticancer section.

5. Data Analysis:

- Determine the EC₅₀ (the concentration of the compound that inhibits 50% of viral replication).
- Determine the CC₅₀ (the concentration of the compound that causes 50% cytotoxicity).
- Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Antibacterial Applications

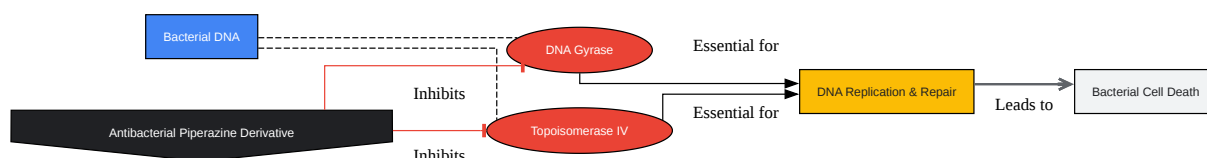
Piperazine derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

Compound/Derivative	Bacterial Strain	Activity (MIC in $\mu\text{g/mL}$)	Reference
Chalcone-piperazine hybrid	Candida albicans	2.22	[14]
Sparfloxacin/Gatifloxacin derivatives	Gram-positive strains	1-5	[14]
Compound 308	MRSA	2	[15]
Compound 328	S. aureus	2	[15]
Compound 6c	E. coli	8	[16]
Compounds 4, 6c, 6d	S. aureus	16	[16]
Compounds 6d, 7b	B. subtilis	16	[16]
Ciprofloxacin derivative 5h, 5k, 5l	Ciprofloxacin-resistant P. aeruginosa	16	[17]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Many antibacterial piperazine derivatives, particularly those based on the fluoroquinolone scaffold, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[18][19]



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